molecular formula C14H14F2N4O2S B2469774 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396747-27-5

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2469774
CAS No.: 1396747-27-5
M. Wt: 340.35
InChI Key: WMCOJUJEVCYPOD-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, a pyrimidine ring, a benzenesulfonamide group, and two fluorine atoms attached to the benzene ring .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered ring containing two nitrogen atoms. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolidine and pyrimidine rings, as well as the sulfonamide group, can participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms, for example, could affect its polarity and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide, a compound featuring a complex structure, has been explored in various synthetic and chemical property studies. Its applications in scientific research are highlighted by its role in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, where it acts as a key intermediate or reactant. For instance, studies have shown its utility in the catalyzed synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides through reactions involving benzenesulfonyl chlorides, showcasing the efficiency of specific catalytic systems in these syntheses (Khashi et al., 2014). Similarly, its role in generating novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties has been documented, highlighting the compound's versatility in heterocyclic chemistry and potential antimicrobial applications (Hassan et al., 2009).

Structural and Computational Studies

The compound has also been the focus of structural investigation and computational studies, which are crucial for understanding its properties and optimizing its applications. Research involving the synthesis of related compounds, followed by characterization through FTIR, NMR, and UV-Visible spectroscopy, has provided insights into the compound's structural features and the impact of its functional groups on its behavior and reactivity. These studies not only contribute to the compound's characterization but also to the broader understanding of sulfonamide derivatives in chemical and biological systems (Elangovan et al., 2021).

Antimicrobial and Anticancer Research

In addition to its use in synthesis and structural studies, derivatives of this compound have shown promise in antimicrobial and anticancer research. Compounds synthesized from this molecule have been tested for their efficacy against various bacterial and fungal strains, with some showing promising results. This indicates the potential for developing new therapeutic agents based on the compound's structure (Hassan et al., 2009). Furthermore, its derivatives have been evaluated for their anti-breast cancer activities, with some compounds demonstrating significant inhibitory effects on tumor cell lines, suggesting a potential role in cancer treatment strategies (Ghorab et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing pyrrolidine and pyrimidine rings have biological activity and are used in drug discovery .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyrrolidine and pyrimidine derivatives are of great interest in drug discovery due to their wide range of biological activities .

Properties

IUPAC Name

2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2S/c15-10-3-4-13(12(16)7-10)23(21,22)19-11-8-17-14(18-9-11)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOJUJEVCYPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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